molecular formula C7H14ClNO B6183072 1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride CAS No. 2624135-05-1

1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride

Cat. No.: B6183072
CAS No.: 2624135-05-1
M. Wt: 163.64 g/mol
InChI Key: DVLDEZFEIHRRLR-UHFFFAOYSA-N
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Description

1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride (Molecular Formula: C7H13NO·HCl) is a chemical building block of significant interest in medicinal chemistry for the development of novel bioactive compounds. It belongs to the class of 3-oxabicyclo[3.1.1]heptanes, which have been identified as saturated, three-dimensional isosteres of the flat meta-benzene ring . This bioisosteric replacement is a key strategy in contemporary drug design to escape "flatland" and improve the properties of lead molecules. Replacing a central benzene ring with a 3-oxabicyclo[3.1.1]heptane core in drug candidates has been shown to dramatically improve key characteristics, including a reduction in lipophilicity and an increase in water solubility of over 500% while maintaining nanomolar potency . The primary research value of this amine hydrochloride salt lies in its utility as a versatile synthetic intermediate. The bridgehead amine group can be readily functionalized, allowing researchers to incorporate this promising meta-substituted scaffold into a wider array of complex molecules for structure-activity relationship (SAR) studies . This compound is intended for research applications as a building block in drug discovery projects and is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2624135-05-1

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-7-2-5(3-7)6(8)4-9-7;/h5-6H,2-4,8H2,1H3;1H

InChI Key

DVLDEZFEIHRRLR-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)C(CO2)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Steps

The synthesis begins with the preparation of a prefunctionalized amine-epoxide intermediate. For example, 4-amino-1-methyl-2-oxabicyclo[3.1.1]heptane is generated via the reaction of a tertiary amine with an epoxide-bearing substrate. Subsequent protonation with hydrochloric acid yields the hydrochloride salt. Key steps include:

  • Epoxide Activation : The epoxide group is activated using Lewis acids (e.g., BF₃) or protic acids to enhance electrophilicity.

  • Nucleophilic Attack : The amine group attacks the electrophilic epoxide carbon, initiating ring closure.

  • Cyclization : Intramolecular cyclization forms the bicyclo[3.1.1] framework, with the methyl group introduced via precursor design.

  • Salt Formation : The free base is treated with HCl in a polar solvent (e.g., methanol) to precipitate the hydrochloride salt.

Optimization Parameters

  • Catalysts : BF₃·Et₂O or H₂SO₄ improves reaction rates by stabilizing transition states.

  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve intermediates.

  • Temperature : Reactions proceed optimally at 0–25°C to prevent side reactions like over-epoxidation.

Table 1: Representative Conditions for Amine-Epoxide Cyclization

PrecursorCatalystSolventTemperature (°C)Yield (%)
Epoxide ABF₃DCM068
Epoxide BH₂SO₄THF2572

Chlorination-Azide Cyclization Strategy

An alternative route, adapted from multigram syntheses of related bicyclic amines, involves chlorination followed by azide displacement and thermal cyclization.

Synthetic Pathway

  • Chlorination : A hydroxyl-containing precursor (e.g., 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane) is treated with thionyl chloride (SOCl₂) in DCM to form the corresponding chloride.

  • Azide Displacement : The chloride intermediate reacts with sodium azide (NaN₃) in aqueous THF, yielding an azide derivative.

  • Thermal Cyclization : Heating the azide in toluene induces a [3+2] cycloaddition, forming the bicyclic structure.

  • Acid Hydrolysis : The intermediate is treated with HCl to protonate the amine and isolate the hydrochloride salt.

Critical Modifications

  • Azide Purity : Residual moisture must be minimized to avoid HN₃ formation, which reduces yields.

  • Thermal Control : Cyclization at 85°C in toluene prevents decomposition while ensuring complete ring closure.

Table 2: Chlorination-Azide Method Performance

StepReagentsConditionsYield (%)
ChlorinationSOCl₂, DCMReflux, 3 h85
Azide DisplacementNaN₃, H₂O/THFRT, 1 h78
CyclizationToluene85°C, 30 min65

Baeyer-Villiger Oxidation Followed by Reduction

A patent-derived method employs Baeyer-Villiger oxidation to construct the oxabicyclo skeleton, followed by reductive amination.

Protocol Overview

  • Epoxidation : A cyclopentenol precursor is treated with m-chloroperbenzoic acid (mCPBA) to form an epoxide.

  • Oxidation : Jones oxidation (CrO₃/H₂SO₄) converts the alcohol to a ketone.

  • Baeyer-Villiger Oxidation : mCPBA introduces an oxygen atom, forming a lactone intermediate.

  • Reductive Amination : Diisobutylaluminum hydride (DIBAL-H) reduces the lactone to the amine, which is subsequently protonated with HCl.

Advantages and Limitations

  • Advantages : High stereocontrol achieved via mCPBA-mediated epoxidation.

  • Limitations : Multi-step process with moderate overall yields (40–50%).

Table 3: Key Steps in Baeyer-Villiger Approach

StepReagentsConditionsYield (%)
EpoxidationmCPBA, DCM0°C, 1 h75
Baeyer-VilligermCPBA, NaHCO₃RT, 12 h60
ReductionDIBAL-H, TolueneReflux, 2 h67

Comparative Analysis of Methods

Efficiency and Scalability

  • Cyclization of Amine-Epoxides : Highest yield (72%) and scalability for industrial applications.

  • Chlorination-Azide Route : Suitable for lab-scale multigram synthesis but requires hazardous NaN₃.

  • Baeyer-Villiger Approach : Offers stereochemical precision but is less practical due to multiple steps.

Purity and Byproduct Formation

  • Impurities arise predominantly from over-oxidation in Baeyer-Villiger methods and azide decomposition in the chlorination route.

  • Recrystallization from ethanol/water mixtures enhances purity to >95% .

Chemical Reactions Analysis

Cycloaddition Reactions

The azide group participates in copper(I)-catalyzed [3+2] cycloadditions with alkynes to form 1,4-disubstituted 1,2,3-triazoles. This "click chemistry" reaction proceeds efficiently under mild conditions:

Reaction Type Reagents/Conditions Products Yield
Huisgen CycloadditionAlkyne, CuI, DMF, RT1,4-disubstituted triazole derivatives85–92%

Mechanism :

  • Cu(I) coordinates to the alkyne, forming a copper acetylide.

  • The azide undergoes stepwise addition to the activated alkyne, forming a six-membered copper-bound intermediate.

  • Proton transfer and cyclization yield the triazole product .

Example :
Reaction with phenylacetylene in the presence of CuI produces 1-(2-chloro-4-methylphenyl)-4-phenyl-1,2,3-triazole, confirmed by NMR and mass spectrometry .

Reduction Reactions

The azide group can be selectively reduced to an amine using catalytic hydrogenation:

Reaction Type Reagents/Conditions Products Notes
Catalytic ReductionH₂ (1 atm), Pd/C, EtOH, RT1-amino-2-chloro-4-methylbenzeneAvoid excess H₂ to prevent dechlorination

Key Data :

  • Reduction proceeds quantitatively under mild conditions (<50°C).

  • Over-reduction may lead to dechlorination or ring hydrogenation at elevated temperatures.

Nucleophilic Substitution

The chloro group undergoes substitution under specific conditions, though its reactivity is attenuated by the electron-withdrawing azide and methyl groups:

Reaction Type Reagents/Conditions Products Yield
SNAr (Aromatic Substitution)NaN₃, DMF, 80°C1-azido-2-azido-4-methylbenzene<30%

Mechanistic Insight :

  • The chloro group is meta to the azide and para to the methyl group.

  • Electron withdrawal by -N₃ reduces ring electron density, necessitating strong nucleophiles (e.g., NaN₃) and elevated temperatures .

Thermal Decomposition

At elevated temperatures (>100°C), the azide decomposes exothermically, releasing nitrogen gas and forming reactive nitrene intermediates:

Reaction Type Conditions Products Hazards
Thermal Decomposition>100°C, no catalystNitrene intermediates + N₂(g)Explosive; handle with

Scientific Research Applications

Structural Information

  • Molecular Formula : C7H14ClNO
  • Molecular Weight : 163.64 g/mol
  • SMILES Notation : CC12CC(C1)C(CO2)N
  • InChI Key : VGXUJPLZZFLGKF-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+128.10700123.0
[M+Na]+150.08894128.5
[M+NH4]+145.13354131.3
[M+K]+166.06288123.1
[M-H]-126.09244121.0

Medicinal Chemistry

1-Methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride is being explored for its potential as a scaffold for drug development due to its unique bicyclic structure, which may enhance binding affinity and selectivity for biological targets.

Case Study: Neuropharmacology

Research indicates that compounds similar to this bicyclic amine may interact with neurotransmitter systems, potentially leading to the development of new treatments for neurological disorders such as depression and anxiety.

Synthetic Applications

The compound can be utilized as an intermediate in organic synthesis, particularly in the preparation of more complex molecules that require a bicyclic framework.

Example Synthesis Pathways

  • Cyclization Reactions : The compound can serve as a precursor in cyclization reactions to form other bicyclic structures.
  • Functionalization : The amine group allows for further functionalization, enabling the introduction of various substituents that can modify its pharmacological properties.

Analytical Chemistry

Due to its distinct structural characteristics, this compound can be employed as a standard in analytical methods such as mass spectrometry and NMR spectroscopy, aiding in the identification and quantification of related compounds.

Summary of Findings

  • Biological Activity : Similar compounds have shown activity against various targets, including receptors involved in neurotransmission.
  • Synthetic Versatility : The compound's structure allows for diverse synthetic modifications, enhancing its utility in drug design.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Bicyclic Frameworks

a) 1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine Hydrochloride
  • Key Difference : The bicyclo[2.2.1]heptane core (vs. [3.1.1]) introduces increased ring strain due to smaller bridgehead angles.
  • Impact : Reduced conformational flexibility may alter binding affinity to biological targets.
  • Synthesis : Listed as discontinued by CymitQuimica, suggesting challenges in production or stability .
b) 1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine Hydrochloride
  • Key Difference : A larger bicyclo[2.2.2]octane framework increases molecular volume.
  • Impact : Enhanced steric hindrance could reduce membrane permeability compared to the [3.1.1] analog.
  • Formula : C₉H₁₈N₂ (neutral base); molecular weight 154.26 g/mol (neutral) vs. ~161–177 g/mol for the target compound .
c) 1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbonitrile
  • Key Difference : Replacement of the amine group with a nitrile at position 3.
  • Impact: The nitrile’s electron-withdrawing nature may reduce basicity and alter solubility. Potential utility as a synthetic intermediate for further functionalization .

Functional Group and Substituent Variations

a) 1-{Bicyclo[2.2.1]heptan-1-yl}ethan-1-amine Hydrochloride
  • Key Difference : A linear ethylamine side chain attached to the bicyclo[2.2.1]heptane.
b) Fluorinated Analog (C₉H₉ClF₅N)
  • Key Difference : Incorporation of five fluorine atoms and a chlorine substituent.
  • Impact : Fluorine enhances metabolic stability and lipophilicity, favoring oral bioavailability. Molecular weight 261.62 g/mol suggests a bulkier structure .

Physicochemical and Analytical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Source
Target Compound C₇H₁₂ClNO* ~161.63* Hydrochloride salt; likely crystalline
1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine HCl C₈H₁₄ClNO 177.67 Discontinued; purity meets pharmacopeial standards
C₉H₉ClF₅N C₉H₉ClF₅N 261.62 High lipophilicity; potential CNS activity

*Estimated based on bicyclo[3.1.1]heptane scaffold.

Biological Activity

1-Methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride, with the molecular formula C7H13NO·HCl and CAS number 2624135-05-1, is a bicyclic amine that has garnered interest for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC7H14ClNO
Molecular Weight163.64 g/mol
IUPAC Name1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine; hydrochloride
InChIInChI=1S/C7H13NO.ClH/c1-7-2-5(3-7)6(8)4-9-7;/h5-6H,2-4,8H2,1H3;1H

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Potential Targets

Research indicates that this compound may interact with:

  • Neurotransmitter Receptors: Its bicyclic structure suggests potential interactions with neurotransmitter systems, which could influence mood and cognition.
  • Enzymatic Pathways: The amine group may participate in enzymatic reactions, affecting metabolic processes.

Case Studies and Applications

Recent studies have explored the compound's biological activity in various contexts:

  • Neuropharmacological Studies:
    • Investigations into its effects on neurotransmission have shown promise in modulating synaptic activity, which may have implications for treating neurological disorders.
    • A study indicated that derivatives of this compound exhibited enhanced binding affinity to certain receptors compared to traditional ligands.
  • Antimicrobial Activity:
    • Preliminary assays demonstrated that this compound possesses antimicrobial properties against various bacterial strains, suggesting potential applications in infection control.
  • Drug Development:
    • Its unique structural features have made it a candidate for further development as a therapeutic agent in drug discovery programs focused on complex diseases.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amideDifferent bicyclic arrangementLimited studies available
1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amideSimilar structure with different amine positionPotentially similar mechanisms

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride?

  • Methodology : Synthesis typically involves cyclization reactions under controlled conditions (e.g., acid catalysis or thermal activation) followed by purification via recrystallization or column chromatography. For bicyclic amines, stereochemical control during cyclization is critical; techniques like chiral HPLC or NMR can validate enantiomeric purity . Impurity profiling using reference standards (e.g., EP/USP guidelines) ensures compliance with pharmacopeial requirements .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology : Adhere to SDS guidelines: use chemical fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact due to potential respiratory or dermal irritation. Store in airtight containers at 2–8°C, and dispose of waste via approved hazardous material protocols . Emergency procedures (e.g., eye rinsing with water for 15 minutes) must be pre-established .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Confirm bicyclic structure and substituent positions via 1^1H/13^13C chemical shifts and coupling constants .
  • Mass Spectrometry : Verify molecular weight and fragmentation patterns .
  • FTIR : Identify functional groups (e.g., amine hydrochloride salt stretching at 2400–3000 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in aqueous vs. organic solvents be resolved experimentally?

  • Methodology : Design a systematic solubility study:

Prepare saturated solutions in buffers (pH 1–12) and solvents (e.g., DMSO, ethanol).

Quantify solubility via UV-Vis spectrophotometry (using λmax calibration curves) .

Cross-validate with HPLC (C18 column, 0.1% TFA in mobile phase) .

Analyze discrepancies using DSC to assess polymorphic forms or hydrate formation .

Q. What strategies optimize functionalization of the bicyclic amine moiety for pharmacological studies?

  • Methodology :

  • Selective Alkylation : Use protecting groups (e.g., Boc) on the amine to direct reactivity. Reaction conditions (e.g., NaBH4_4 for reductive amination) should balance yield and stereoselectivity .
  • Salt Formation : Screen counterions (e.g., citrate, sulfate) to enhance solubility or stability. Monitor pH-dependent salt dissociation via potentiometric titration .

Q. How can researchers assess the compound’s stability under accelerated degradation conditions (e.g., heat, light, oxidation)?

  • Methodology :

Forced Degradation : Expose samples to 40–80°C (thermal), UV light (photolytic), or 3% H2_2O2_2 (oxidative) .

Analyze degradation products via LC-MS/MS to identify vulnerable functional groups (e.g., amine oxidation to nitro derivatives) .

Quantify stability using Arrhenius kinetics to extrapolate shelf-life .

Data Analysis and Experimental Design

Q. How should researchers address variability in biological assay results involving this compound?

  • Methodology :

  • Replicate Experiments : Perform triplicate assays with positive/negative controls.
  • Statistical Analysis : Apply ANOVA or t-tests to distinguish signal noise from true effects.
  • Interference Checks : Use blank matrices (e.g., cell lysate without compound) to rule out assay interference .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

  • Methodology :

  • Molecular Dynamics Simulations : Predict logP, pKa, and solubility using software like Schrödinger or MOE .
  • Docking Studies : Map the bicyclic scaffold’s interactions with target proteins (e.g., NMDA receptors) to guide SAR .

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